Home > Products > Screening Compounds P82815 > N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide -

N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Catalog Number: EVT-4033904
CAS Number:
Molecular Formula: C27H25N3O3
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (compound 4 in the cited study) is a crucial intermediate in synthesizing several biologically active compounds, including the anticancer drug osimertinib []. It is synthesized using 1H-indole as the starting material and serves as a building block for various derivatives exhibiting potential biological activities [].

Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one shares the core indole structure with N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide. Both compounds possess a 1H-indol-3-yl moiety, indicating a structural similarity and potential for shared or related biological activities. Notably, both compounds are involved in medicinal chemistry research, with one serving as a building block for anticancer agents and the other being a target compound for further study. []

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Compound Description: This compound is the subject of a crystallographic study highlighting its structural features []. The study reveals that this compound crystallizes with four independent molecules in the asymmetric unit, demonstrating intermolecular N-H⋯O hydrogen bonds between imino and carbonyl groups. π-π stacking interactions are also observed between pyrrole rings [].

Relevance: 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide shares the indole ring system with N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide. Both compounds are built upon an indole scaffold, although with different substituents and modifications. The structural similarity suggests potential for related physical and chemical properties, as well as possible overlapping or distinct biological activities. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is identified as a third-generation EGFR-TKI (epidermal growth factor receptor tyrosine kinase inhibitor) demonstrating promising therapeutic efficacy in treating cancers, particularly those with T790M and L858R mutations [].

Relevance: Although structurally distinct from N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide, this EGFR-TKI offers valuable insight into the biological relevance of indole-based compounds in cancer therapy. It showcases the potential of indole derivatives for targeting specific molecular pathways associated with cancer development and progression. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This compound, synthesized via a multistep process, exhibits significant antiproliferative activity against various cancer cell lines []. Its structure has been confirmed through multiple analytical techniques, including X-ray crystallography.

Relevance: While structurally different from N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide, both compounds belong to the broader class of heterocyclic amides, underscoring the potential of this chemical class for antiproliferative and anticancer activities. The presence of a 4-methoxyphenyl group in both compounds further highlights a structural similarity despite differences in the core heterocyclic ring system. []

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1)

Compound Description: This compound is a competitive inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) aminopeptidase activity []. ERAP1 plays a role in the immune system by trimming peptides for loading onto major histocompatibility complex (MHC-I) proteins.

Relevance: This compound shares the 2-(1H-indol-3-yl)ethyl moiety with N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide, highlighting a shared structural element. Though targeting different biological targets, the presence of this common substructure in compounds with distinct biological activities underscores its potential versatility in medicinal chemistry. []

1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2)

Compound Description: This compound is another competitive inhibitor of ERAP1 aminopeptidase activity and also inhibits antigen presentation in a cellular assay [].

Relevance: While structurally distinct from N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide, this compound exemplifies the potential for developing diverse inhibitors of ERAP1. It showcases the possibility of achieving ERAP1 inhibition through various structural motifs and suggests potential for developing targeted therapies for immune-related disorders by modulating ERAP1 activity. []

4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (Compound 3)

Compound Description: This compound allosterically activates ERAP1's hydrolysis of fluorogenic and chromogenic amino acid substrates but competitively inhibits its activity towards a nonamer peptide representative of physiological substrates []. It also inhibits antigen presentation in a cellular assay and displays higher potency for an ERAP1 variant associated with increased risk of autoimmune disease [].

Relevance: This compound, though structurally distinct from N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide, provides insights into the complex regulatory mechanisms of ERAP1 and the potential for allosteric modulation of its activity. It underscores the possibility of developing fine-tuned pharmacological interventions that target specific aspects of ERAP1 function. []

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is a potent and selective Rho kinase (ROCK) inhibitor with an IC50 of 1.6 nM against recombinant human ROCK1 []. It exhibits over 30-fold selectivity against other serine/threonine kinases, demonstrating its specificity for ROCK. GSK269962A also displays anti-inflammatory activity by blocking the generation of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated monocytes []. Furthermore, it induces vasorelaxation in preconstricted rat aorta and produces a dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats [].

Relevance: While structurally dissimilar to N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide, GSK269962A serves as a valuable example of a benzamide derivative with significant biological activity. It highlights the diverse pharmacological applications of benzamides, a chemical class shared by both compounds. GSK269962A's potent and selective ROCK inhibition, coupled with its anti-inflammatory and vasodilatory effects, underscores the potential of this chemical class for targeting diverse biological pathways. []

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is another potent and selective ROCK inhibitor with an IC50 of 5.6 nM for recombinant human ROCK1 []. It shares similar pharmacological profiles with GSK269962A, exhibiting anti-inflammatory activity, inducing vasorelaxation, and effectively reducing blood pressure in both spontaneously hypertensive and DOCA salt-induced hypertensive rats [].

Relevance: Although structurally distinct from N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide, SB-772077-B provides further evidence for the therapeutic potential of ROCK inhibitors in cardiovascular diseases. Both SB-772077-B and GSK269962A highlight the potential of exploring structurally diverse ROCK inhibitors with improved selectivity and efficacy for treating hypertension and other chronic diseases. []

Properties

Product Name

N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

IUPAC Name

N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C27H25N3O3/c1-33-25-14-8-5-11-20(25)17-24(30-26(31)19-9-3-2-4-10-19)27(32)28-16-15-21-18-29-23-13-7-6-12-22(21)23/h2-14,17-18,29H,15-16H2,1H3,(H,28,32)(H,30,31)/b24-17-

InChI Key

MZCAUPKUFBLHOM-ULJHMMPZSA-N

SMILES

COC1=CC=CC=C1C=C(C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=C(C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C(=O)NCCC2=CNC3=CC=CC=C32)\NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.